[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a cell-permeable fluorescent probe used for sensitive and selective detection of H2S2 and hydrogen polysulfides in aqueous buffers as well as in cells/biological systems . It shows almost no cytotoxicity and can be used in detecting H2Sn (not H2S) in cells .
Molecular Structure Analysis
The molecular formula of DSP-3 is C34H16F2N2O11 . The molecular weight is 666.49 g/mol . The InChI key is UTQOCCIXIILRQI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
DSP-3 is a white to yellow floc . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .
Mechanism of Action
Target of Action
DSP-3, also known as DSP-5336, is an investigational small molecule inhibitor that primarily targets the menin and mixed-lineage leukemia (MLL) protein interaction . Menin and MLL play key roles in biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis .
Mode of Action
DSP-3 interacts with its targets by directly binding to the MENIN protein . It inhibits the MENIN-MLL interaction, which is crucial for the leukemogenic activity of MLL fusion proteins . This inhibition may reverse the leukemogenic activity of MLL fusion proteins, offering a potential therapeutic option for acute leukemia .
Biochemical Pathways
The inhibition of the MENIN-MLL interaction by DSP-3 affects several biochemical pathways. These pathways are involved in cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . The disruption of the MENIN-MLL interaction may lead to the suppression of the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 .
Result of Action
The inhibition of the MENIN-MLL interaction by DSP-3 leads to molecular and cellular effects. It suppresses the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 . This suppression may induce terminal differentiation, potentially reversing the leukemogenic activity of MLL fusion proteins . In clinical studies, DSP-3 has shown promising results in patients with relapsed or refractory acute leukemia .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DSP-3 interacts with various biomolecules in biochemical reactions. It is often used in pH 7.5 buffer solutions to couple with molecules containing primary amines through amide bonds . This interaction is crucial for its function as a fluorescent probe.
Cellular Effects
The effects of DSP-3 on cellular processes are primarily related to its role as a fluorescent probe. It is used for the sensitive and selective detection of H2S2 and hydrogen polysulfides in cells
Molecular Mechanism
DSP-3 exerts its effects at the molecular level through its interactions with biomolecules. It couples with molecules containing primary amines through amide bonds in a pH 7.5 buffer solution . This interaction allows DSP-3 to function as a fluorescent probe for the detection of H2S2 and hydrogen polysulfides.
Temporal Effects in Laboratory Settings
DSP-3 is stable for at least 2 years after receipt when stored at -20°C
Metabolic Pathways
It is known to interact with molecules containing primary amines
Transport and Distribution
It is known to be lipophilic and membrane-permeable , which may influence its localization or accumulation within cells.
Subcellular Localization
As a lipophilic and membrane-permeable compound , it may be able to access various subcellular compartments. Specific targeting signals or post-translational modifications that direct DSP-3 to specific compartments or organelles have not been identified.
Properties
IUPAC Name |
[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F2N2O11/c35-27-11-5-17(37(42)43)13-22(27)31(39)46-19-7-9-25-29(15-19)48-30-16-20(47-32(40)23-14-18(38(44)45)6-12-28(23)36)8-10-26(30)34(25)24-4-2-1-3-21(24)33(41)49-34/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOCCIXIILRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)OC6=C3C=CC(=C6)OC(=O)C7=C(C=CC(=C7)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F2N2O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.